molecular formula C29H24F5NO6 B557794 Fmoc-Asp(OtBu)-OPfp CAS No. 86061-01-0

Fmoc-Asp(OtBu)-OPfp

Cat. No.: B557794
CAS No.: 86061-01-0
M. Wt: 577.5 g/mol
InChI Key: DWYWJUBBXKYAMY-IBGZPJMESA-N
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Description

Fmoc-Asp(OtBu)-OPfp: N-α-Fmoc-L-aspartic acid β-tert-butyl ester pentafluorophenyl ester , is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and efficiency in forming peptide bonds. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyl ester protecting group, and a pentafluorophenyl ester, which makes it highly reactive for coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(OtBu)-OPfp typically involves the following steps:

    Protection of Aspartic Acid: The aspartic acid is first protected at the α-amino group with the Fmoc group. This is achieved by reacting aspartic acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Esterification: The β-carboxyl group of the aspartic acid is then protected by converting it into a tert-butyl ester. This is done by reacting the Fmoc-protected aspartic acid with tert-butyl alcohol in the presence of a strong acid like hydrochloric acid.

    Activation: The α-carboxyl group is activated by converting it into a pentafluorophenyl ester. This is achieved by reacting the Fmoc-Asp(OtBu)-OH with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Protection: Large quantities of aspartic acid are protected with Fmoc chloride and tert-butyl alcohol.

    Continuous Flow Reactors: The activation step is often carried out in continuous flow reactors to ensure consistent quality and yield.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Asp(OtBu)-OPfp undergoes several types of reactions, including:

    Coupling Reactions: It is primarily used in peptide coupling reactions where it reacts with amino groups to form peptide bonds.

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester can be removed using an acid like trifluoroacetic acid.

Common Reagents and Conditions:

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and OxymaPure are commonly used.

    Deprotection Reagents: Piperidine for Fmoc removal and trifluoroacetic acid for tert-butyl ester removal.

Major Products:

    Peptides: The primary products are peptides with aspartic acid residues.

    By-products: Common by-products include dibenzofulvene (from Fmoc removal) and tert-butyl cations (from ester removal).

Scientific Research Applications

Chemistry: Fmoc-Asp(OtBu)-OPfp is widely used in the synthesis of peptides and proteins. It is a standard

Properties

IUPAC Name

4-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24F5NO6/c1-29(2,3)41-20(36)12-19(27(37)40-26-24(33)22(31)21(30)23(32)25(26)34)35-28(38)39-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,35,38)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYWJUBBXKYAMY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24F5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468373
Record name Fmoc-Asp(OtBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86061-01-0
Record name Fmoc-Asp(OtBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-L-asparaginsäure �-t.-butyl ester pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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